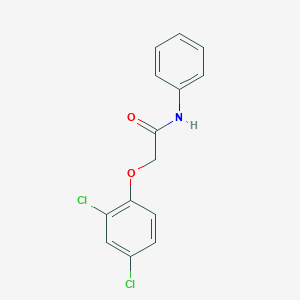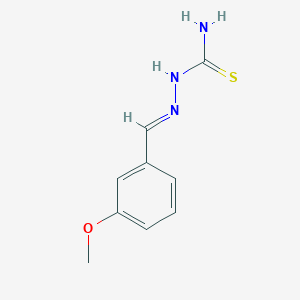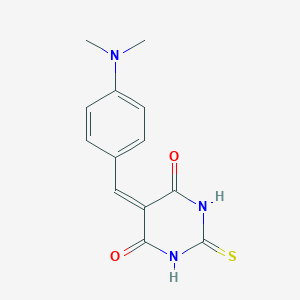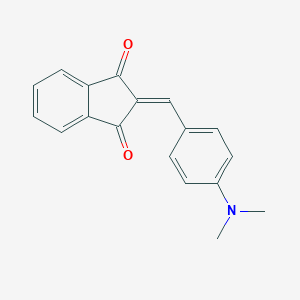![molecular formula C9H8N4 B182792 Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]- CAS No. 106345-06-6](/img/structure/B182792.png)
Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-, also known as Dicyanoimidazole (DCI), is a heterocyclic organic compound with the molecular formula C8H8N4. DCI is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
DCI acts as a nucleophile and a Lewis base, which allows it to participate in various chemical reactions. DCI can also act as a catalyst, which can accelerate chemical reactions and increase reaction yields. The mechanism of action of DCI is complex and depends on the specific reaction and conditions.
Effets Biochimiques Et Physiologiques
DCI has been shown to have various biochemical and physiological effects, including antibacterial, antifungal, and antiviral activities. DCI has also been shown to have anticancer properties and can induce apoptosis in cancer cells. DCI has been shown to have low toxicity and is generally considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
DCI has several advantages for use in lab experiments, including its high yield and purity, its ability to act as a nucleophile, a Lewis base, and a catalyst, and its low toxicity. However, DCI also has some limitations, including its sensitivity to moisture and air, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the use of DCI in scientific research, including the development of new synthetic methods and the discovery of new chemical reactions. DCI can also be used in the synthesis of new organic compounds with potential applications in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action of DCI and its potential applications in scientific research.
In conclusion, DCI is a unique and versatile organic compound with potential applications in various fields of scientific research. Its high yield and purity, ability to act as a nucleophile, a Lewis base, and a catalyst, low toxicity, and various biochemical and physiological effects make it a valuable tool for researchers. Further research is needed to fully explore the potential of DCI and its future directions in scientific research.
Méthodes De Synthèse
DCI can be synthesized through various methods, including the reaction of imidazole with cyanogen bromide, the reaction of imidazole with cyanuric chloride, and the reaction of imidazole with cyanogen iodide. The most commonly used method is the reaction of imidazole with cyanogen bromide, which yields DCI in high yield and purity.
Applications De Recherche Scientifique
DCI has been widely used in scientific research due to its unique properties, including its ability to act as a nucleophile, a Lewis base, and a catalyst. DCI has been used in the synthesis of various organic compounds, including heterocycles, amino acids, and peptides. DCI has also been used in the development of new synthetic methods and the discovery of new chemical reactions.
Propriétés
Numéro CAS |
106345-06-6 |
|---|---|
Nom du produit |
Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]- |
Formule moléculaire |
C9H8N4 |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
2-[1-(cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C9H8N4/c10-3-5-13-4-1-2-9(13)8(6-11)7-12/h1-2,4-5H2 |
Clé InChI |
RWQPISWIADJOQN-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C#N)C#N)N(C1)CC#N |
SMILES canonique |
C1CC(=C(C#N)C#N)N(C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)




![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)







